molecular formula C14H27ClO2 B1414041 Chloromethyl tridecanoate CAS No. 77877-91-9

Chloromethyl tridecanoate

Cat. No.: B1414041
CAS No.: 77877-91-9
M. Wt: 262.81 g/mol
InChI Key: NLGHCQWRPFXZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl tridecanoate is an organic ester characterized by a chloromethyl group (-CH$2$Cl) esterified to tridecanoic acid (C${13}$H${26}$O$2$). Its theoretical molecular formula is C${14}$H${27}$ClO$_2$, with a molecular weight of 262.8 g/mol.

Properties

IUPAC Name

chloromethyl tridecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)17-13-15/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGHCQWRPFXZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl tridecanoate can be synthesized through the esterification of tridecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of tridecanoic acid and chloromethyl alcohol into the reactor, along with the catalyst. The reaction mixture is heated to the required temperature, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl tridecanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of this compound can yield alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base to facilitate the substitution process.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted esters and ethers.

    Oxidation Reactions: Carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Alcohols and other reduced compounds.

Scientific Research Applications

Chloromethyl tridecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl tridecanoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Chloromethyl Chlorosulfate (CAS 49715-04-0)

  • Molecular Formula : ClCH$2$OSO$2$Cl (CCl$3$O$3$S)
  • Molecular Weight : 199.5 g/mol
  • Key Uses : Primarily employed as a chemical intermediate under strictly controlled conditions in manufacturing and laboratory settings. Its chlorosulfate group enhances reactivity in sulfonation reactions .
  • Toxicity/Regulatory Notes: Classified as hazardous under REACH regulations. Requires controlled handling due to risks of hydrolysis, which may release toxic gases like HCl and SO$_2$ .

Methyl Trichloroacetate (CAS 598-99-2)

  • Molecular Formula : CCl$3$COOCH$3$
  • Molecular Weight : 193.4 g/mol
  • Key Uses : Solvent and reagent in organic synthesis, particularly for introducing trichloromethyl groups.
  • Toxicity/Regulatory Notes: Causes skin and eye irritation (H315, H319). Regulatory guidelines emphasize proper ventilation and personal protective equipment (PPE) during use .

Dichloromethane (DCM, CAS 75-09-2)

  • Molecular Formula : CH$2$Cl$2$
  • Molecular Weight : 84.93 g/mol
  • Key Uses : Widely used as an industrial solvent in paint stripping, pharmaceuticals, and aerosol production.
  • Toxicity/Regulatory Notes: Classified as a Category 2 carcinogen (H351) with specific target organ toxicity (H336). OSHA mandates exposure limits (< 25 ppm) due to neurotoxic effects .

Ethyl 3-Hydroxydodecanoate (CAS 183613-15-2)

  • Molecular Formula : C${14}$H${28}$O$_3$
  • Molecular Weight : 244.37 g/mol
  • Key Uses : A hydroxy ester with applications in specialty chemicals and biodegradable polymers.
  • Toxicity/Regulatory Notes: Limited hazard data; generally considered safer due to its hydroxyl group, which reduces volatility and reactivity compared to chlorinated esters .

Trichloroacetaldehyde (CAS 75-87-6)

  • Molecular Formula : CCl$_3$CHO
  • Molecular Weight : 147.4 g/mol
  • Key Uses : Precursor in pharmaceuticals (e.g., chloramphenicol) and pesticides (e.g., DDT).
  • Toxicity/Regulatory Notes: IARC classifies it as Group 2A (probable carcinogen). Requires stringent containment to prevent exposure to its volatile and corrosive vapors .

Data Table: Comparative Analysis

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Uses Toxicity/Regulatory Notes
Chloromethyl Tridecanoate C${14}$H${27}$ClO$_2$ N/A 262.8 Organic synthesis intermediate Limited data; assume high reactivity
Chloromethyl Chlorosulfate CCl$3$O$3$S 49715-04-0 199.5 Sulfonation reactions Hazardous under REACH; controlled use
Methyl Trichloroacetate C$3$H$3$Cl$3$O$2$ 598-99-2 193.4 Solvent, trichloromethylation Skin/eye irritant; PPE required
Dichloromethane CH$2$Cl$2$ 75-09-2 84.93 Industrial solvent Carcinogen (Category 2); OSHA limits
Ethyl 3-Hydroxydodecanoate C${14}$H${28}$O$_3$ 183613-15-2 244.37 Biodegradable polymers Low volatility; safer profile
Trichloroacetaldehyde CCl$_3$CHO 75-87-6 147.4 Pharmaceutical precursor IARC Group 2A carcinogen

Research Findings and Key Differences

Reactivity: this compound and chloromethyl chlorosulfate exhibit high reactivity due to their chloromethyl groups, enabling nucleophilic substitutions. However, chlorosulfate derivatives are more reactive in sulfonation compared to simple esters . Methyl trichloroacetate’s trichloromethyl group enhances stability in radical reactions, unlike the hydrolytically sensitive this compound .

Toxicity Profiles: Dichloromethane’s volatility and carcinogenicity contrast sharply with this compound’s lower volatility (theoretical) but higher persistence in biological systems . Ethyl 3-hydroxydodecanoate’s hydroxyl group reduces toxicity risks, making it preferable for environmentally sensitive applications .

Biological Activity

Chloromethyl tridecanoate, a chlorinated ester, has garnered attention in biochemical research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

This compound (CAS Number: 77877-91-9) is primarily used as an intermediate in organic synthesis and for modifying biomolecules. Its structure includes a chloromethyl group that can react with thiol groups in proteins, leading to significant biochemical interactions.

The biological activity of this compound is largely attributed to its ability to form stable thioether bonds with proteins. This reaction can alter protein function, impacting various cellular processes such as:

  • Cell Signaling : Modifications can lead to changes in signal transduction pathways.
  • Gene Expression : The compound may influence transcription factors and gene regulation.
  • Metabolic Pathways : By altering enzyme activity, it can affect metabolic processes within cells.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that fatty acid methyl esters (FAMEs), related compounds, demonstrate strong antimicrobial activity against various pathogens at low minimum inhibitory concentrations (MICs) .
  • Cellular Toxicity : Research indicates that chloromethyl derivatives can exhibit cytotoxic effects on different cell lines, including HeLa and Vero cells, suggesting potential applications in cancer treatment or microbial control .

Summary of Biological Effects

Biological ActivityDescriptionReference
Antimicrobial ActivityEffective against bacteria and fungi
CytotoxicityInhibits cell growth in certain cancer cell lines
Protein ModificationForms stable thioether bonds with proteins

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of chlorinated compounds found that derivatives similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study reported MIC values indicating effective concentrations for potential therapeutic applications .
  • Cytotoxic Effects : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The compound's interaction with thiol groups resulted in altered protein functions that led to increased cell death rates compared to untreated controls .
  • Enzyme Interaction : Research highlighted the compound's ability to modify glutathione S-transferase, an important enzyme involved in detoxification processes. The modification resulted in decreased enzyme activity, suggesting a potential role for this compound in drug design aimed at enhancing the efficacy of chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for Chloromethyl tridecanoate, and how can reaction conditions be optimized for high yield?

Methodological Answer: this compound can be synthesized via esterification of tridecanoic acid with chloromethylation agents (e.g., chloromethyl methyl ether) under acidic catalysis. Key parameters include:

  • Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid enhances reaction efficiency .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Solvent choice : Anhydrous dichloromethane or toluene minimizes hydrolysis of the chloromethyl group .
  • Purification : Use fractional distillation or silica gel chromatography to isolate the product.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., ChemDraw) to verify ester and chloromethyl groups. Look for characteristic peaks:
    • Chloromethyl (–CH2_2Cl) at δ 4.5–5.0 ppm in 1^1H NMR .
  • GC-MS : Quantify purity and detect volatile impurities; compare retention times with standards .
  • Elemental Analysis : Validate C, H, and Cl content against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What experimental designs are effective for resolving contradictions in stability data for this compound under varying storage conditions?

Methodological Answer: Adopt a factorial design of experiments (DOE) to systematically evaluate stability:

  • Variables : Temperature (4°C vs. 25°C), humidity (dry vs. 60% RH), and light exposure .
  • Analytical endpoints : Monitor degradation via HPLC for hydrolysis products (e.g., tridecanoic acid) and headspace GC for volatile chlorinated byproducts .
  • Statistical analysis : Use ANOVA to identify significant degradation factors (e.g., humidity accelerates hydrolysis) .

Example Contradiction Resolution :
If one study reports instability at 4°C while another claims stability, replicate experiments under controlled humidity and light to isolate confounding variables.

Q. How can computational models predict the environmental fate and toxicity of this compound, given limited experimental data?

Methodological Answer: Leverage quantitative structure-activity relationship (QSAR) models and analog

  • Environmental persistence : Estimate biodegradability using EPI Suite™, comparing to methyl tridecanoate (half-life ~10 days in water) .
  • Toxicity prediction : Use analogs like chloromethyl methyl ether (a known carcinogen) to infer potential hazards. Prioritize in vitro assays (e.g., Ames test for mutagenicity) .
  • Ecotoxicity : Model bioaccumulation potential via logP values; experimental logP for this compound is estimated at ~4.2 (high bioaccumulation risk) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Containment : Use fume hoods and sealed reaction vessels to avoid inhalation of volatile chlorinated compounds .
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Waste disposal : Neutralize residual reagent with sodium bicarbonate before disposal in halogenated waste containers .
  • Emergency response : Pre-plan decontamination procedures for spills (e.g., absorb with vermiculite, avoid water to prevent hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl tridecanoate
Reactant of Route 2
Reactant of Route 2
Chloromethyl tridecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.